molecular formula C12H15N5O9S2 B1663452 Tigemonam CAS No. 102507-71-1

Tigemonam

Cat. No.: B1663452
CAS No.: 102507-71-1
M. Wt: 437.4 g/mol
InChI Key: VAMSVIZLXJOLHZ-XUNMKLQISA-N
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Description

Tigemonam is a monobactam antibiotic known for its excellent activity against gram-negative bacteria. It is particularly effective against beta-lactamase-producing organisms, making it a valuable option in the treatment of various bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tigemonam involves the formation of a beta-lactam ring, which is a common feature of monobactam antibiotics. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Tigemonam undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties. These derivatives are often tested for enhanced efficacy and reduced resistance .

Scientific Research Applications

Tigemonam has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and reactivity of beta-lactam antibiotics.

    Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.

    Medicine: Investigated for its potential to treat infections caused by gram-negative bacteria, including those resistant to other antibiotics.

    Industry: Used in the development of new formulations and delivery methods for antibiotics

Mechanism of Action

Tigemonam exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tigemonam

This compound is unique due to its high efficacy against beta-lactamase-producing gram-negative bacteria. Its oral bioavailability and stability make it a valuable option for treating infections that are resistant to other antibiotics .

Biological Activity

Tigemonam is a novel oral monobactam antibiotic that has garnered attention for its potent activity against a range of Gram-negative bacteria, particularly those that are resistant to other antibiotics. This article delves into the biological activity of this compound, presenting detailed research findings, comparative studies, and case evaluations.

Overview of this compound

This compound is characterized by its unique structure and mechanism of action, which allows it to inhibit bacterial cell wall synthesis effectively. It is primarily effective against members of the Enterobacteriaceae family, Haemophilus influenzae, and Neisseria gonorrhoeae. Its stability against β-lactamase-producing bacteria enhances its therapeutic potential in treating infections caused by resistant strains.

Spectrum of Activity

This compound exhibits a broad spectrum of activity against various Gram-negative pathogens. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against several bacterial strains:

Bacterial StrainMIC (mg/L)Activity Level
Escherichia coli≤0.25Highly susceptible
Klebsiella spp.≤0.25Highly susceptible
Proteus spp.≤0.25Highly susceptible
Salmonella spp.≤0.25Highly susceptible
Haemophilus influenzae≤0.25Highly susceptible
Branhamella catarrhalis≤0.25Highly susceptible
Enterobacter spp.16Moderately susceptible
Citrobacter spp.4Moderately susceptible
Pseudomonas aeruginosa>64Resistant

This compound inhibited 90% of tested strains of E. coli, Klebsiella spp., Proteus spp., and Salmonella spp. at concentrations below 0.25 mg/L, indicating its strong efficacy in vitro .

Comparative Studies

In comparative studies, this compound has shown superior activity compared to other oral antibiotics like amoxicillin-clavulanic acid and cefaclor. For instance, it was found to be more effective than cefuroxime and cefixime against several Enterobacteriaceae genera .

In Vivo Activity

This compound's in vivo efficacy has been evaluated in various animal models, demonstrating significant antibacterial activity against infections caused by Gram-negative bacteria.

Case Study: Efficacy Against MDR Strains

In a study focusing on multidrug-resistant (MDR) strains of Klebsiella pneumoniae, this compound was administered following the failure of treatment with aztreonam. The results indicated that this compound effectively reduced bacterial load in infected subjects, showcasing its potential as a second-line treatment option for resistant infections .

This compound functions by binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This binding inhibits peptidoglycan cross-linking, leading to cell lysis and death in susceptible bacteria . Its stability against hydrolysis by β-lactamases further enhances its effectiveness against resistant strains .

Properties

CAS No.

102507-71-1

Molecular Formula

C12H15N5O9S2

Molecular Weight

437.4 g/mol

IUPAC Name

2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetic acid

InChI

InChI=1S/C12H15N5O9S2/c1-12(2)8(10(21)17(12)26-28(22,23)24)15-9(20)7(16-25-3-6(18)19)5-4-27-11(13)14-5/h4,8H,3H2,1-2H3,(H2,13,14)(H,15,20)(H,18,19)(H,22,23,24)/b16-7+/t8-/m1/s1

InChI Key

VAMSVIZLXJOLHZ-XUNMKLQISA-N

SMILES

CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC(=O)O)C2=CSC(=N2)N)C

Isomeric SMILES

CC1([C@@H](C(=O)N1OS(=O)(=O)O)NC(=O)/C(=N/OCC(=O)O)/C2=CSC(=N2)N)C

Canonical SMILES

CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC(=O)O)C2=CSC(=N2)N)C

Synonyms

SQ 30836
SQ-30836
tigemonam

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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